Decursinolangelat

Übersicht

Beschreibung

Decursinolangelat ist eine Pyranocumarin-Verbindung, die aus den Wurzeln der koreanischen Heilpflanze Angelica gigas Nakai gewonnen wird . Diese Verbindung hat aufgrund ihrer starken entzündungshemmenden und krebshemmenden Eigenschaften große Aufmerksamkeit erlangt . This compound ist bekannt für seine Fähigkeit, verschiedene biologische Pfade zu modulieren, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Wissenschaftliche Forschungsanwendungen

Decursinolangelat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung aufgrund seiner vielfältigen biologischen Aktivitäten . In der Chemie wird es als Modellverbindung zur Untersuchung von Pyranocumarin-Derivaten verwendet . In Biologie und Medizin wird this compound auf seine entzündungshemmenden, krebshemmenden und neuroprotektiven Wirkungen untersucht . Es hat sich als vielversprechend für die Behandlung verschiedener chronisch-entzündlicher Erkrankungen erwiesen, darunter Krebs, rheumatoide Arthritis, diabetische Retinopathie und Alzheimer-Krankheit . Zusätzlich wird this compound auf seine Rolle bei der Modulation von Immunantworten und der Hemmung des Wachstums von Krebszellen untersucht .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Modulation mehrerer molekularer Zielstrukturen und Pfade . Es übt seine Wirkungen aus, indem es die Aktivierung von Transkriptionsfaktoren wie dem nuklearen Faktor kappa-Leichtketten-Enhancer aktivierter B-Zellen (NF-κB) und dem Signaltransduktor und Aktivator der Transkription 3 (STAT3) hemmt . This compound moduliert auch die Aktivität zellulärer Enzyme, darunter Matrixmetalloproteinasen und Cyclooxygenase, sowie Proteinkinasen wie extrazelluläre Rezeptorkinase und Phosphatidylinositol-3-Kinase . Diese Wechselwirkungen führen zur Hemmung von Entzündungsreaktionen, Induktion von Apoptose und Unterdrückung der Proliferation von Krebszellen .

Wirkmechanismus

Target of Action

Decursinol Angelate (DA) is a pyranocoumarin compound obtained from the roots of Angelica gigas . The primary targets of DA are growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C .

Mode of Action

DA shows potential anti-inflammatory activity by modulating its primary targets . It has the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduces the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .

Biochemical Pathways

DA affects the MAP kinase and NFκB signaling pathways . It inhibits the activation of MAP kinases and the translocation of NFκB . It also promotes G1 phase block in cancer cells by enhancing P21 and downregulating cyclin D1 expression through activation of the mitogen-activated protein kinase/extracellular signal-regulated kinase1/2 (MAPK/ERK1/2) signaling pathway .

Pharmacokinetics

The pharmacokinetics of DA is yet to be fully understood. It is known that da is rapidly converted to decursinol in the body . The terminal elimination half-life for DA is approximately 19.3 hours .

Result of Action

The interaction of DA with multiple molecular targets and its cytotoxic effects make it a favorable candidate for treating various chronic inflammatory diseases such as cancers (prostate, breast, leukemia, cervical, and myeloma), rheumatoid arthritis, diabetic retinopathy, hepatic fibrosis, osteoclastogenesis, allergy, and Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

Decursinol Angelate has shown potential anti-inflammatory activity by modulating growth factors such as vascular endothelial growth factor, transcription factors such as signal transducer and activator of transcription 3 and nuclear factor kappa-light-chain-enhancer of activated B cells, cellular enzymes including matrix metalloproteinases cyclooxygenase, and protein kinases such as extracellular receptor kinase, phosphatidylinositol-3-kinase, and protein kinase C . These compounds have the ability to induce apoptosis by activating pro-apoptotic proteins and the caspase cascade, and reduced the expression of anti-apoptotic proteins such as B-cell lymphoma 2 and B-cell lymphoma-extra-large .

Cellular Effects

Decursinol Angelate has been reported to inhibit the invasion of the fibrosarcoma cell line HT1080 and the breast cancer cell line MDA-MB-231 . It also appears to suppress type 17 helper T (Th17) cell responses in dextran sodium sulfate-induced colitis model .

Molecular Mechanism

Decursinol Angelate inhibits VEGF-induced angiogenesis via suppression of the VEGFR-2-signaling pathway . It also inhibits the activation of MAP kinases and the translocation of NFκB, and decreases the expression and exogenous secretion of IL-1β and IL-6 .

Temporal Effects in Laboratory Settings

Decursinol Angelate significantly suppressed neovessel formation in chick chorioallantoic membrane and tumor growth in a mouse model . The microvessel density in tumors treated with Decursinol Angelate for 14 days was significantly decreased compared with a vehicle control group .

Dosage Effects in Animal Models

The in vivo anti-cancer efficacy of Decursinol Angelate has been reported in prostate and lung models . The dosages of Decursinol Angelate used in these models ranged from 100–200mg/kg, equivalent to 20–100mg/kg D/DA depending on extraction procedures .

Metabolic Pathways

Decursinol Angelate induces apoptosis by regulating intrinsic and extrinsic pathways, inhibits pro-inflammatory molecules, and inactivates various metabolic enzymes by interfering with multiple signaling pathways at different levels to regulate cytokines, transcription factors, enzymes, and apoptotic proteins .

Transport and Distribution

Decursinol Angelate is rapidly converted to decursinol (DOH) in rodents . In vitro metabolism studies suggested that Decursinol Angelate might be metabolized differently in humans .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Decursinolangelat kann aus den Wurzeln von Angelica gigas Nakai mit verschiedenen Methoden extrahiert werden. Eine effiziente Methode beinhaltet die Verwendung von ionischen Flüssigkeiten in Kombination mit Kristallisation . Die ionische Flüssigkeit 1-Butyl-3-methylimidazoliumtetrafluoroborat ((BMIm)BF4) ist besonders effektiv bei der Extraktion von this compound . Der Extraktionsprozess wird durch Anpassung von Parametern wie Feststoff-Flüssigkeits-Verhältnis, Temperatur und Zeit optimiert . Unter optimalen Bedingungen sind die Extraktionsausbeuten von this compound hoch, und die Verbindung kann durch Kristallisationstechniken weiter gereinigt werden .

Industrielle Produktionsmethoden: Für die industrielle Produktion wird üblicherweise die Hochleistungsflüssigkeitschromatographie (HPLC) verwendet, um this compound aus dem Ethanol-Extrakt von Angelica gigas Nakai zu isolieren und zu reinigen . Die Reinheit der isolierten Verbindung kann mit Recycling-HPLC bis zu 99,97 % erreichen . Diese Methode stellt die Produktion von hochreinem this compound sicher, das für pharmazeutische Anwendungen geeignet ist .

Chemische Reaktionsanalyse

Arten von Reaktionen: This compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen sind wichtig, um die Struktur der Verbindung zu modifizieren und ihre biologische Aktivität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Reaktionen werden typischerweise unter kontrollierten Bedingungen, wie z. B. bestimmten Temperaturen und pH-Werten, durchgeführt, um die gewünschten Ergebnisse zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound entstehen, hängen von der Art der Reaktion und den verwendeten Reagenzien ab . Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Analyse Chemischer Reaktionen

Types of Reactions: Decursinol angelate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving decursinol angelate include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from the reactions of decursinol angelate depend on the type of reaction and the reagents used . For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Decursinolangelat wird oft mit anderen Pyranocumarin-Verbindungen wie Decursin und Decursinol verglichen . Während alle drei Verbindungen ähnliche Strukturen und biologische Aktivitäten aufweisen, ist this compound einzigartig in seiner Fähigkeit, eine größere Bandbreite an molekularen Zielstrukturen und Pfaden zu modulieren . Dies macht es zu einer vielseitigeren Verbindung für therapeutische Anwendungen . Andere ähnliche Verbindungen umfassen Nodakenin und Decursinol-Chloracrylate, die ebenfalls entzündungshemmende und krebshemmende Eigenschaften aufweisen .

Eigenschaften

IUPAC Name |

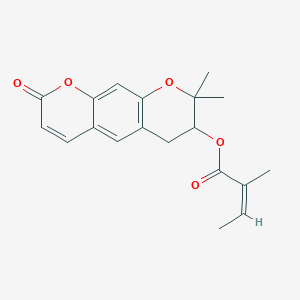

[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)23-16-9-13-8-12-6-7-17(20)22-14(12)10-15(13)24-19(16,3)4/h5-8,10,16H,9H2,1-4H3/b11-5-/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGABNGOXUSXQDD-XKGFZTIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC2=C(C=C3C(=C2)C=CC(=O)O3)OC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315533 | |

| Record name | Decursinol angelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130848-06-5 | |

| Record name | Decursinol angelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130848-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decursinol angelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130848065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decursinol angelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECURSINOL ANGELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU5241LCL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.